NVP-BHG712
概要
説明
NVP-BHG712は、EphB4キナーゼを特異的に標的とする低分子阻害剤です。EphB4とそのリガンドであるエフリンB2は、胚の血管発生と血管リモデリングに重要な役割を果たしています。 この化合物はEphB4キナーゼに対して高い選択性を示し、優れた薬物動態特性を持っているため、科学研究において貴重なツールとなっています .
科学的研究の応用
NVP-BHG712 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in inhibiting EphB4-mediated signaling, which is crucial in vascular development and tumor angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting EphB4-positive tumors.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in pharmacological studies
作用機序
NVP-BHG712は、EphB4のキナーゼ活性を特異的に阻害することでその効果を発揮します。この阻害は、細胞遊走、接着、血管新生などのさまざまな細胞プロセスに関与するEphB4-エフリンB2シグナル伝達経路を阻害します。 この化合物は、EphB4のATP結合部位に結合し、その自己リン酸化とその後の下流シグナル伝達経路の活性化を防ぎます .
生化学分析
Biochemical Properties
NVP-BHG712 has been shown to inhibit EphB4 kinase activity in the low nanomolar range in cellular assays . It exhibits high selectivity for EphB4 over other kinases . The compound interacts with the EphB4 enzyme, inhibiting its autophosphorylation . This interaction disrupts the normal function of the enzyme, leading to changes in biochemical reactions within the cell .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to enhance the intracellular accumulation of paclitaxel in HEK293 cells transfected with ABCC10, a major mediator of paclitaxel resistance . This suggests that this compound can influence cell function by modulating drug resistance mechanisms. Furthermore, this compound has been found to inhibit VEGF-driven vessel formation, suggesting an impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EphB4 enzyme, inhibiting its autophosphorylation . This inhibition disrupts the normal signaling processes of the enzyme, leading to changes in gene expression and cellular function . The compound’s effects on VEGF-driven vessel formation suggest that it may also interact with VEGF receptor signaling pathways .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, the compound has been noted for its excellent pharmacokinetic properties . It potently inhibits EphB4 autophosphorylation in tissues after oral administration , suggesting that it remains stable and active over time.
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently inhibit VEGF-driven vessel formation
Transport and Distribution
Its ability to inhibit EphB4 autophosphorylation in tissues after oral administration suggests that it is effectively distributed within the body .
準備方法
NVP-BHG712の合成には、ピラゾロ[3,4-d]ピリミジン構造のコアを調製することから始まるいくつかのステップが含まれます。合成経路には以下が含まれます。
- ピラゾロ[3,4-d]ピリミジンコアの形成。
- 3-ピリジル基の導入。
- N-フェニルベンザミド部分の付加。
- 最終精製と特性評価 .
化学反応の分析
NVP-BHG712は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化誘導体を生成する可能性があります。
還元: 還元反応は、分子内の官能基を修飾し、その生物学的活性を変化させる可能性があります。
置換: 置換反応、特にフェニル基とピリジル基における置換反応は、異なる性質を持つさまざまなアナログを生み出す可能性があります.
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 血管の発生と腫瘍の血管新生に重要なEphB4媒介シグナル伝達の阻害における役割について調査されています。
医学: 特にEphB4陽性腫瘍を標的とするがん治療のための潜在的な治療薬として検討されています。
類似化合物との比較
NVP-BHG712は、他のEphB4阻害剤と類似のキナーゼ阻害剤と比較されます。
エルロチニブ: 上皮成長因子受容体(EGFR)を標的とする別のキナーゼ阻害剤。this compoundとは異なり、エルロチニブは異なる受容体を標的とし、主に非小細胞肺がんの治療に使用されます。
ダサチニブ: BCR-ABLやSRCファミリーキナーゼを含む複数のキナーゼを標的とするマルチキナーゼ阻害剤。ダサチニブは、EphB4に対するthis compoundの特異性と比較して、より幅広いキナーゼ阻害を示します。
イマチニブ: BCR-ABL、c-KIT、およびPDGFRキナーゼを標的とします。慢性骨髄性白血病および消化管間質腫瘍の治療に使用されます。 .
This compoundの独自性は、EphB4に対する高い特異性と、VEGF受容体の活性を有意に影響することなくVEGF駆動の血管新生を阻害する能力にあります .
特性
IUPAC Name |
4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPLJOKGAACRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587779 | |
Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940310-85-0 | |
Record name | NVP-BHG 712 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 940310-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NVP-BHG 712 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。